molecular formula C14H16N2O B15225847 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15225847
M. Wt: 228.29 g/mol
InChI Key: RFCXZSRNAJPJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C13H14N2O. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced

Scientific Research Applications

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-amine
  • 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-methanol
  • 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of covalent inhibitors and other bioactive molecules.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H16N2O/c1-10-5-4-6-13(7-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3

InChI Key

RFCXZSRNAJPJJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.